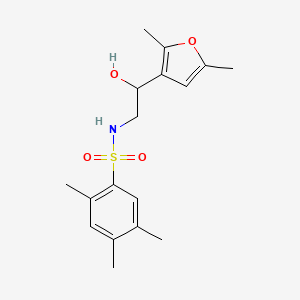

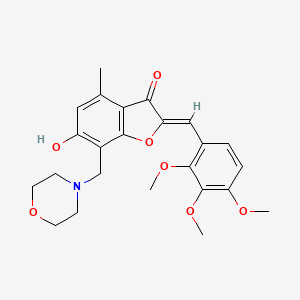

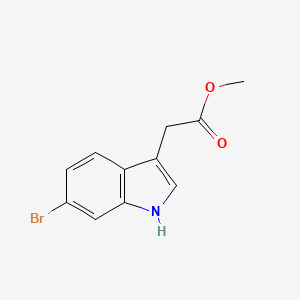

![molecular formula C8H13ClN2O2 B2628200 9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride CAS No. 2225142-04-9](/img/structure/B2628200.png)

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one; hydrochloride, commonly known as ODAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ODAA is a spirocyclic compound that contains an oxazolidinone ring and a piperazine ring, which makes it a unique molecule with diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been used in the synthesis of various derivatives, like oxime derivatives, which are synthesized from compounds with barbituric acid moieties. The structural aspects of these compounds are confirmed using techniques such as UV, IR, NMR, and mass spectral data (Rahman et al., 2013).Antihypertensive Research

Derivatives of this compound have been prepared for antihypertensive screening. For example, the 9-(2-indol-3-ylethyl) series showed significant antihypertensive activity, with activity influenced by the substitution on the spirolactam ring (Clark et al., 1983).Multi-Component Reactions and Synthesis

The compound has been utilized in one-pot, multi-component reactions, such as in the synthesis of ethyl-7,11-diaryl-9-hydroxy derivatives from barbituric acid and aromatic aldehydes, catalyzed by Et3N (Li et al., 2014).Development of Heterocyclic Compounds

Research includes the synthesis of heterocyclic compounds with this structure, such as 1,5,9-Trioxa-8,10-diazadispiro[2.0.4.3]undecanes formed from the reaction of α-lithiated oxiranes with nitrones (Luisi et al., 2003).Synthesis of Sulfur-Containing Compounds

It's been used in preparing novel sulfur-containing spiro compounds such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides (Reddy et al., 1993).Solid-Phase Synthesis Applications

The compound's framework has been used in solid-phase synthesis, such as in the synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes starting from resin-bound reduced dipeptides (Nefzi & Santos, 2005).Corrosion Inhibition Research

This compound's derivatives have been studied as corrosion inhibitors for copper in nitric acid medium, demonstrating significant efficacy and protective layer formation (Vengatesh & Sundaravadivelu, 2020).Preparation and Reaction Studies

Studies include the preparation and reactions of related compounds, such as 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5] undecane-3,9-disulfide, and exploring various methods for synthesis and conversion (Ratz & Bliss, 1966).

Propiedades

IUPAC Name |

9-oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c11-6-10-7(2-1-3-7)8(12-6)4-9-5-8;/h9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPIKZXCJQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CNC3)OC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)